

# Synthesis of (Furan-2-yloxy)trimethylsilane from 2(5H)-furanone

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## Compound of Interest

Compound Name: (Furan-2-yloxy)trimethylsilane

Cat. No.: B1210356

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## Application Notes: Synthesis of (Furan-2-yloxy)trimethylsilane

### Introduction

**(Furan-2-yloxy)trimethylsilane**, also known as 2-(trimethylsilyloxy)furan, is a versatile reagent in organic synthesis. It serves as a stable enol silyl ether of 2(5H)-furanone (a butenolide) and is a key precursor for constructing complex molecular architectures.<sup>[1][2]</sup> Its primary applications include participation in vinylogous Mukaiyama aldol reactions, Diels-Alder reactions, and conjugate additions to generate substituted butenolides and other valuable heterocyclic systems.<sup>[1][3]</sup> These products are core structures in numerous natural products with significant biological activities, including anticancer properties.<sup>[1][2]</sup> The synthesis from 2(5H)-furanone, an inexpensive starting material often derived from the oxidation of furfural, makes it an accessible and valuable tool for synthetic chemists.<sup>[1][4]</sup>

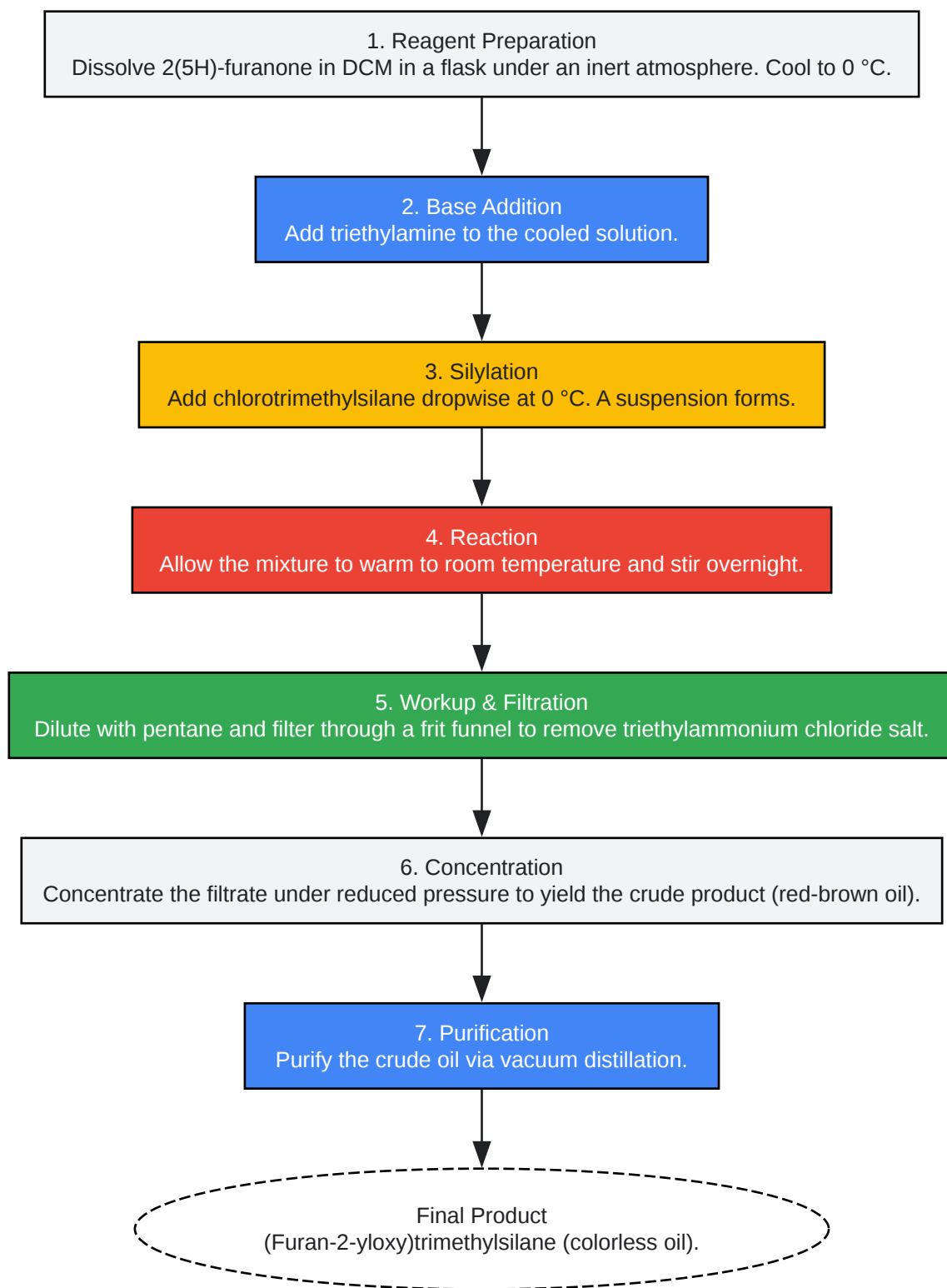
## Reaction Data Summary

The following table summarizes the quantitative parameters for the synthesis of **(Furan-2-yloxy)trimethylsilane** from 2(5H)-furanone via silylation.

Parameter	Value	Reference
Starting Material	2(5H)-Furanone (1.0 eq.)	[4]
Silylating Agent	Chlorotrimethylsilane (1.05 eq.)	[4]
Base	Triethylamine (1.2 eq.)	[4]
Solvent	Dichloromethane (DCM)	[4]
Initial Temperature	0 °C	[4]
Reaction Temperature	Room Temperature	[4]
Reaction Time	Overnight	[4]
Product Yield	88% (as a colorless oil)	[4]
Purification Method	Vacuum Distillation	[4]
Product Boiling Point	34-35 °C / 9 mmHg	[1]

## Experimental Workflow

The overall experimental process from starting material to purified product is outlined in the following diagram.



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Caption: Workflow for the synthesis of **(Furan-2-yloxy)trimethylsilane**.

## Detailed Experimental Protocol

This protocol is based on the successful synthesis reported by Li, et al.[\[4\]](#)

Materials and Equipment:

- 2(5H)-Furanone
- Chlorotrimethylsilane (TMSCl)
- Triethylamine (Et<sub>3</sub>N)
- Dichloromethane (DCM), anhydrous
- Pentane, anhydrous
- Round-bottom flask equipped with a magnetic stir bar
- Septum and nitrogen/argon inlet
- Syringes
- Ice bath
- Sintered glass (frit) funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2(5H)-furanone (1.0 eq., e.g., 16.9 mL, 238 mmol) in anhydrous dichloromethane (e.g., 170 mL).
- **Cooling and Base Addition:** Cool the solution to 0 °C using an ice bath. To this solution, add triethylamine (1.2 eq., e.g., 33.7 mL, 285 mmol).

- Addition of Silylating Agent: While maintaining the temperature at 0 °C, add chlorotrimethylsilane (1.05 eq., e.g., 37.4 mL, 250 mmol) dropwise to the solution. The solution will turn a red-brown color and a precipitate of triethylammonium chloride will form, creating a suspension.[4]
- Reaction: Remove the ice bath and allow the suspension to warm to room temperature. Stir the mixture vigorously overnight.[4]
- Workup and Filtration: Dilute the reaction mixture with anhydrous pentane (e.g., 100 mL). Filter the resulting suspension through a sintered glass funnel to remove the solid triethylammonium chloride precipitate. Collect the filtrate in a separate dry flask containing additional pentane (e.g., 100 mL).[4]
- Second Filtration and Concentration: Filter the solution a second time to remove any remaining fine precipitate. Concentrate the clear filtrate under reduced pressure using a rotary evaporator. If a precipitate forms during concentration, immediately dilute the mixture with pentane and filter again. The crude product is typically a red-brown oil.[4]
- Purification: Purify the crude oil by vacuum distillation (e.g., approx. 100 mbar, oil bath at 105 °C) to afford **(Furan-2-yloxy)trimethylsilane** as a pure, colorless oil (e.g., 32.6 g, 88% yield).[4]

#### Safety Precautions:

- This procedure should be carried out in a well-ventilated fume hood.
- Chlorotrimethylsilane is corrosive and reacts with moisture; handle with care using appropriate personal protective equipment (gloves, safety glasses).[5]
- Dichloromethane is a volatile and potentially hazardous solvent.
- All glassware should be thoroughly dried before use as the reagents are sensitive to moisture.[5]

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